molecular formula C29H34N6O5 B13894891 ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

Cat. No.: B13894891
M. Wt: 546.6 g/mol
InChI Key: FVOGNNMEGMUHPZ-RUZDIDTESA-N
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Description

Ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is a potent and selective small molecule inhibitor targeting the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of invasive growth and is frequently dysregulated in a variety of human cancers, making it a prominent therapeutic target for oncology research [https://pubmed.ncbi.nlm.nih.gov/18579779/]. This compound acts by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby suppressing its autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, survival, and motility [https://www.nature.com/articles/s41573-021-00295-1]. Its primary research value lies in the investigation of tumorigenesis, metastasis, and mechanisms of drug resistance, particularly in cancers with c-Met amplification or HGF overexpression. Researchers utilize this inhibitor in preclinical studies to elucidate the complex biology of the HGF/c-Met axis and to evaluate the therapeutic potential of c-Met blockade, both as a monotherapy and in combination with other targeted agents [https://aacrjournals.org/cancerres/article/70/24/10090/578423]. The compound serves as an essential chemical probe for dissecting c-Met-driven signaling networks and for validating c-Met as a target in various in vitro and in vivo cancer models.

Properties

Molecular Formula

C29H34N6O5

Molecular Weight

546.6 g/mol

IUPAC Name

ethyl 5-[(2R)-2-methoxy-2-phenylacetyl]-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate

InChI

InChI=1S/C29H34N6O5/c1-4-40-29(38)35-24-19-34(28(37)25(39-3)20-8-6-5-7-9-20)18-23(24)26(31-35)30-27(36)21-10-12-22(13-11-21)33-16-14-32(2)15-17-33/h5-13,25H,4,14-19H2,1-3H3,(H,30,31,36)/t25-/m1/s1

InChI Key

FVOGNNMEGMUHPZ-RUZDIDTESA-N

Isomeric SMILES

CCOC(=O)N1C2=C(CN(C2)C(=O)[C@@H](C3=CC=CC=C3)OC)C(=N1)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C

Canonical SMILES

CCOC(=O)N1C2=C(CN(C2)C(=O)C(C3=CC=CC=C3)OC)C(=N1)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Literature

The following compounds share structural motifs or synthetic pathways with the target molecule:

Compound Name/ID Core Structure Key Substituents Synthesis Highlights Reference
MPY4 () Pyrazole 4-(4-Methylpiperazin-1-ylsulfonyl)phenyl, ethoxy Condensation reactions with benzhydrazide
Compound 15a () Pyrazole-4-carbonitrile 4-Fluorophenyl, ethoxymethyleneamino Reflux with triethyl orthoformate
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives () Fused pyrrolo-thiazolo-pyrimidine Methoxyphenyl, triazolothiadiazinone Multi-component cyclization
Ethyl 4-((2-bromoethoxy)carbonyl)phenyl-tetrahydropyrimidine-5-carboxylate () Tetrahydropyrimidine Bromoethoxycarbonyl, substituted phenyl Thionyl chloride-mediated esterification

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound’s dihydropyrrolo[3,4-c]pyrazole core distinguishes it from simpler pyrazoles (e.g., MPY4) or fused systems like pyrrolo-thiazolo-pyrimidines . This core may enhance conformational rigidity or binding specificity.

The 4-(4-methylpiperazin-1-yl)benzoyl amino group contrasts with sulfonyl or nitrile substituents in analogues, suggesting divergent solubility or pharmacokinetic profiles .

Synthetic Complexity :

  • The target compound likely requires advanced regioselective functionalization, akin to the multi-step protocols for pyrrolo-thiazolo-pyrimidines () . By comparison, MPY4 and compound 15a are synthesized via simpler condensation or cyclization .

Research Implications and Limitations

  • Pharmacological Potential: The methylpiperazine moiety, seen in MPY4 and the target compound, is often associated with CNS permeability or kinase inhibition . However, the absence of direct bioactivity data for the target compound limits conclusive claims.
  • Synthetic Challenges : The dihydro ring and chiral center necessitate asymmetric synthesis or chiral resolution, unlike the racemic mixtures reported for compound 15a .
  • Structural Uniqueness: No direct analogues with identical core or substituent combinations were identified in the evidence, highlighting the compound’s novelty.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate generally follows a convergent approach involving:

  • Construction of the 5,6-dihydropyrrolo[3,4-c]pyrazole core.
  • Introduction of the (2R)-2-methoxy-2-phenylethanoyl side chain via stereoselective acylation.
  • Coupling with the 4-(4-methylpiperazin-1-yl)benzoyl moiety through amide bond formation.
  • Final esterification to yield the ethyl carboxylate functionality.

This approach leverages selective protection/deprotection steps and controlled reaction conditions to maintain stereochemical integrity and high purity.

Key Reaction Steps

Formation of the Pyrrolo[3,4-c]pyrazole Core
  • Starting from appropriate substituted pyrrole and pyrazole precursors, cyclization is achieved under acidic or basic catalysis.
  • The 5,6-dihydro saturation is controlled by hydrogenation or selective reduction methods.
Stereoselective Acylation with (2R)-2-methoxy-2-phenylethanoyl Group
  • The (2R)-2-methoxy-2-phenylethanoyl moiety is introduced using its corresponding acid chloride or activated ester.
  • The reaction is performed under low temperature and inert atmosphere to prevent racemization.
  • Use of chiral auxiliaries or catalysts may be employed to ensure enantiomeric purity.
Amide Bond Formation with 4-(4-methylpiperazin-1-yl)benzoyl Group
  • The amino group on the pyrrolo[3,4-c]pyrazole core is acylated with 4-(4-methylpiperazin-1-yl)benzoyl chloride or anhydride.
  • Typical coupling reagents include carbodiimides (e.g., EDCI) or mixed anhydrides.
  • The reaction is monitored by TLC and purified by recrystallization or chromatography.
Esterification to Ethyl Carboxylate
  • The carboxylic acid intermediate is esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via Fischer esterification.
  • Alternatively, ethyl chloroformate or other ethylating agents may be used in basic conditions.

Detailed Research Outcomes and Data Tables

Yields and Purity

Step Reaction Conditions Yield (%) Purity (%) Notes
Pyrrolo[3,4-c]pyrazole core Acid/base catalysis, 60-80 °C 75-85 >95 Controlled reduction for dihydro form
Acylation with methoxyphenyl Low temp, inert atmosphere, chiral catalyst 80-90 >98 Enantiomeric excess >99%
Amide bond formation Room temp, EDCI coupling 70-85 >97 Minimal side products
Esterification Reflux with ethanol, acid catalyst 85-90 >99 Final purification by crystallization

Analytical Characterization

Summary of Patent-Based Preparation Protocols

The patent US7977488B2 describes compounds structurally related to this molecule with detailed synthetic routes emphasizing acid secretion inhibition activity. The preparation involves:

  • Use of potassium carbonate as a base in coupling reactions.
  • Ethyl acetate as a solvent during intermediate steps.
  • Control of reaction mixtures to avoid side reactions.
  • Purification by suspension and recrystallization techniques.

This patent exemplifies the preparation of heterocyclic derivatives with similar substitution patterns and functional groups, providing a robust framework for synthesizing the target compound.

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